

Spectroscopic Profile of 1-Ethoxy-3-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-3-methylbutane

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Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an organic compound with the chemical formula $C_7H_{16}O$.^{[1][2]} This document provides a comprehensive overview of its expected spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions based on its structure with established spectroscopic principles and data from analogous compounds. This technical guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections outline the expected 1H and ^{13}C NMR data for **1-ethoxy-3-methylbutane**.

1H NMR Spectroscopy

The 1H NMR spectrum of **1-ethoxy-3-methylbutane** is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted 1H NMR Spectroscopic Data for **1-Ethoxy-3-methylbutane**

Signal	Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
a	CH ₃ -CH(CH ₃) ₂	~ 0.9	Doublet	6H
b	CH ₃ -CH ₂ -O-	~ 1.2	Triplet	3H
c	-CH ₂ -CH(CH ₃) ₂	~ 1.5	Multiplet	2H
d	-(CH ₃) ₂ CH-	~ 1.8	Multiplet	1H
e	-O-CH ₂ -CH ₃	~ 3.4	Quartet	2H
f	-O-CH ₂ -CH ₂ -	~ 3.5	Triplet	2H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1-ethoxy-3-methylbutane** is expected to display six unique signals, corresponding to the six distinct carbon environments in the molecule. While a ¹³C NMR spectrum is noted to be available from Wiley-VCH GmbH, the specific data is not publicly accessible.^{[1][3]} The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Ethoxy-3-methylbutane**

Signal	Assignment	Predicted Chemical Shift (ppm)
1	CH ₃ -CH(CH ₃) ₂	~ 22
2	CH ₃ -CH ₂ -O-	~ 15
3	-CH ₂ -CH(CH ₃) ₂	~ 38
4	-(CH ₃) ₂ CH-	~ 25
5	-O-CH ₂ -CH ₃	~ 66
6	-O-CH ₂ -CH ₂ -	~ 70

Note: Predicted chemical shifts are based on computational models and data from analogous ether compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-ethoxy-3-methylbutane** is expected to be characterized by strong C-H and C-O stretching vibrations. Key expected absorption bands are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for **1-Ethoxy-3-methylbutane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H (alkane) stretching
1470-1450	Medium	C-H bending
1385-1365	Medium	C-H bending (gem-dimethyl)
1120-1080	Strong	C-O (ether) stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-ethoxy-3-methylbutane** is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight. [1] The fragmentation pattern will be dominated by cleavage at the C-O bonds and alpha-cleavage, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **1-Ethoxy-3-methylbutane**

m/z	Predicted Fragment Ion
116	$[\text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2]^+$ (Molecular Ion)
101	$[\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2]^+$
87	$[\text{OCH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2]^+$
71	$[\text{CH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2]^+$
57	$[\text{CH}(\text{CH}_3)_2]^+$
45	$[\text{CH}_3\text{CH}_2\text{O}]^+$
43	$[\text{CH}(\text{CH}_3)_2]^+$
29	$[\text{CH}_3\text{CH}_2]^+$

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of **1-ethoxy-3-methylbutane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like **1-ethoxy-3-methylbutane**, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

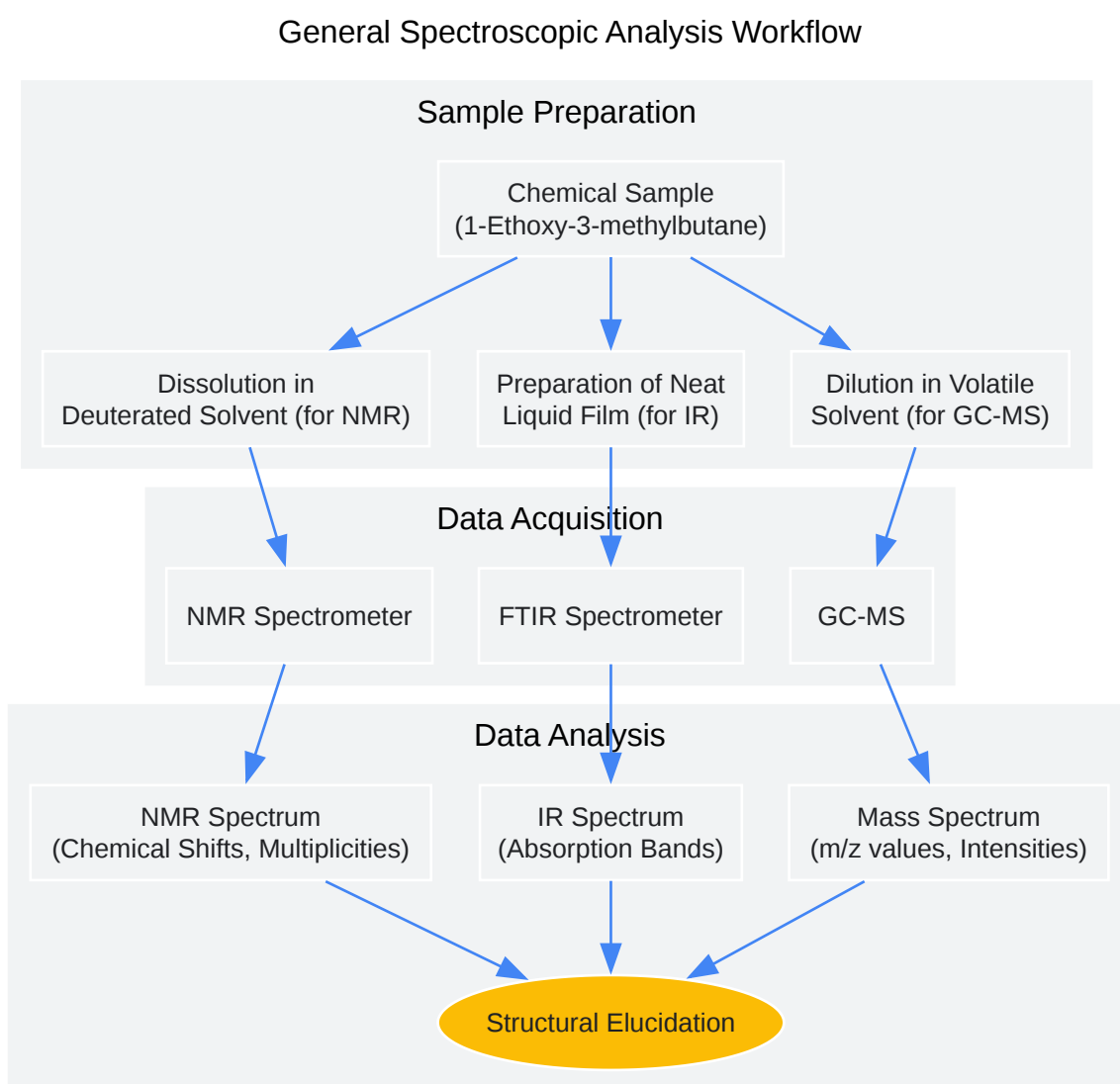
The mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample would be injected into the GC, where it is vaporized and

separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

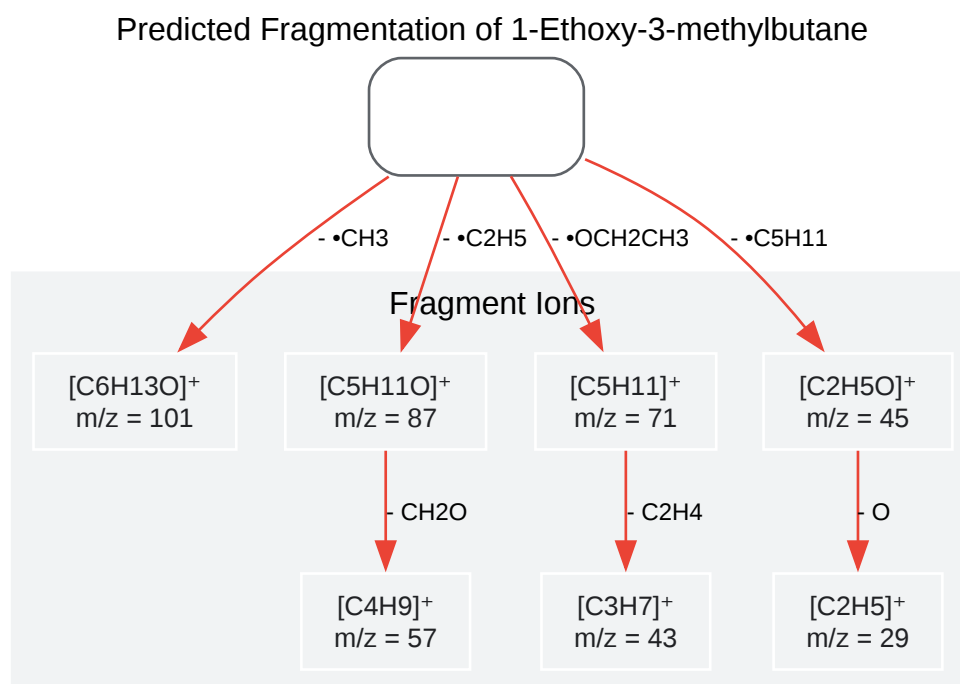


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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of 1-Ethoxy-3-methylbutane

The following diagram illustrates the predicted major fragmentation pathways for **1-ethoxy-3-methylbutane** in an electron ionization mass spectrometer.



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Caption: Predicted major fragmentation pathways of **1-ethoxy-3-methylbutane**.

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